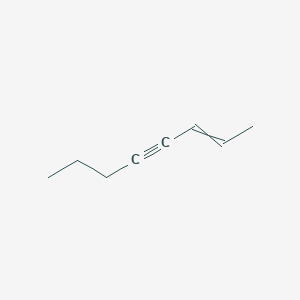
CATIONIC STARCH PHOSPHATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cationic starch phosphate is a modified starch that has been chemically treated to introduce both cationic (positively charged) and phosphate groups into the starch molecules. This dual modification enhances the starch’s properties, making it useful in various industrial applications. The cationic groups improve the starch’s ability to bind to negatively charged surfaces, while the phosphate groups enhance its water absorption and stability.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of cationic starch phosphate involves two main steps: cationization and phosphorylation.
-
Cationization: : This process involves reacting native starch with a cationizing agent such as 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC). The reaction typically occurs in an aqueous medium with the addition of sodium hydroxide to maintain an alkaline pH. The reaction conditions, such as temperature (usually between 25°C and 55°C) and the ratio of reagents, are carefully controlled to achieve the desired degree of substitution .
-
Phosphorylation: : The cationized starch is then treated with a phosphorylating agent, such as sodium tripolyphosphate or sodium trimetaphosphate. This reaction also occurs in an aqueous medium, often under alkaline conditions. The temperature and reaction time are optimized to ensure efficient incorporation of phosphate groups into the starch molecules .
Industrial Production Methods
Industrial production of this compound typically involves continuous processes to ensure consistent quality and efficiency. The starch is first cationized in large reactors, followed by phosphorylation in a separate reactor. The modified starch is then purified, dried, and milled to the desired particle size for various applications .
化学反应分析
Types of Reactions
Cationic starch phosphate undergoes several types of chemical reactions, including:
-
Substitution Reactions:
-
Hydrolysis: : Under acidic or enzymatic conditions, this compound can undergo hydrolysis, breaking down the starch molecules into smaller fragments .
-
Crosslinking: : The phosphate groups can participate in crosslinking reactions, forming bridges between starch molecules and enhancing the structural integrity of the modified starch .
Common Reagents and Conditions
Cationizing Agents: 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC), epichlorohydrin, quaternary ammonium salts.
Phosphorylating Agents: Sodium tripolyphosphate, sodium trimetaphosphate.
Reaction Conditions: Alkaline pH, temperatures between 25°C and 55°C, controlled reaction times.
Major Products Formed
The primary products formed from these reactions are this compound molecules with varying degrees of substitution and crosslinking, depending on the reaction conditions and reagents used .
科学研究应用
Cationic starch phosphate has a wide range of applications in scientific research and industry:
Paper Industry: Used as a wet-end additive to improve paper strength, retention of fines, and drainage.
Water Treatment: Acts as a flocculant to remove heavy metal ions and other contaminants from wastewater.
Textile Industry: Serves as a binder and sizing agent to improve fabric strength and texture.
Biomedical Applications: Investigated for its potential use in drug delivery systems and wound healing due to its biocompatibility and ability to form hydrogels.
Food Industry: Used as a thickener, stabilizer, and emulsifier in various food products.
作用机制
The mechanism of action of cationic starch phosphate involves its ability to interact with negatively charged surfaces and molecules. The cationic groups on the starch molecules bind to negatively charged particles, such as cellulose fibers in paper or contaminants in water. The phosphate groups enhance the water absorption and stability of the starch, allowing it to form strong, stable complexes with the target molecules .
相似化合物的比较
Similar Compounds
Cationic Starch: Modified with only cationic groups, used primarily in the paper and textile industries.
Phosphorylated Starch: Modified with only phosphate groups, used as a thickener and stabilizer in food products.
Oxidized Starch: Modified by introducing carbonyl and carboxyl groups, used as a binder and coating agent.
Uniqueness
Cationic starch phosphate is unique in that it combines the properties of both cationic and phosphorylated starches. This dual modification enhances its binding capacity, water absorption, and stability, making it more versatile and effective in various applications compared to its singly modified counterparts .
属性
CAS 编号 |
101981-91-3 |
|---|---|
分子式 |
C15H26O |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




